molecular formula C9H12ClF2NO B1432899 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride CAS No. 1864064-84-5

2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride

Cat. No.: B1432899
CAS No.: 1864064-84-5
M. Wt: 223.65 g/mol
InChI Key: HIMHQDBZGCGHIN-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C9H12ClF2NO and a molecular weight of 223.65 g/mol .

Preparation Methods

The synthesis of 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 3,5-difluorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride can be compared with other similar compounds such as:

  • 2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride
  • 2-(3,5-Dichlorophenoxy)propan-1-amine hydrochloride
  • 2-(3,5-Dimethylphenoxy)propan-1-amine hydrochloride

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-(3,5-difluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(5-12)13-9-3-7(10)2-8(11)4-9;/h2-4,6H,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMHQDBZGCGHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC(=CC(=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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